3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-Benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimido[5,4-b]indole core. This scaffold is substituted at three key positions:
- Position 3: A benzyl group (C₆H₅CH₂).
- Position 5: A 2-chlorobenzyl group (2-Cl-C₆H₄CH₂).
- Position 8: A methyl group (CH₃).
The 2-chlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, while the 8-methyl group enhances lipophilicity.
Properties
IUPAC Name |
3-benzyl-5-[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-17-11-12-22-20(13-17)23-24(29(22)15-19-9-5-6-10-21(19)26)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUGGTMWUJTGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a benzyl halide under basic conditions, followed by cyclization to form the pyrimidoindole core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorobenzyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups replacing the benzyl or chlorobenzyl groups.
Scientific Research Applications
3-Benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Chlorine’s higher electronegativity versus fluorine could also modulate electronic properties .
- Methyl vs. Fluoro at Position 8 : The methyl group in the target compound increases hydrophobicity, which may enhance membrane permeability relative to the fluoro-substituted analog in .
- Benzyl vs. Methoxybenzyl : The absence of a methoxy group (as in ) in the target compound reduces hydrogen-bonding capacity but simplifies synthetic routes .
Crystallographic and Conformational Differences
X-ray diffraction (XRD) data for the fluorinated analog (Compound 3 in ) reveals:
- Bond Lengths : C–N bonds in the pyrimidine ring range from 1.33–1.38 Å, typical for aromatic systems.
- Dihedral Angles : The 2-methoxybenzyl group at Position 3 forms a 75° angle with the indole plane, suggesting steric repulsion. In contrast, the target compound’s benzyl group (without ortho-substituents) may adopt a more planar conformation, reducing steric clash .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Property | Target Compound | Fluorinated Analog | Dichloro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 459.9 | 477.8 | 494.8 |
| LogP (Predicted) | 4.2 | 3.8 | 5.1 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
Table 2: Crystallographic Data for Fluorinated Analog
| Parameter | Value (Å/°) |
|---|---|
| C3–N Bond Length | 1.35 |
| Dihedral Angle (C3–C8) | 75° |
| Unit Cell Volume | 1,234 ų |
Biological Activity
3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized by the following molecular formula and weight:
- Molecular Formula: CHClNO
- Molecular Weight: 466.3 g/mol
| Property | Value |
|---|---|
| CAS Number | 1189462-91-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of 3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is primarily attributed to its interaction with various biological targets, including:
- Toll-like Receptors (TLRs): Modifications at the N3 and N5 positions of the pyrimidine scaffold have been shown to influence TLR4 modulation, suggesting its role in immune response regulation.
- Cyclin-dependent Kinases (CDKs): Similar compounds have demonstrated inhibitory effects on CDKs, which are crucial in cell cycle regulation and cancer proliferation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anti-inflammatory Activity:
- The compound has been evaluated for its potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses effectively.
-
Anticancer Properties:
- Analogous compounds within the pyrimidoindole class have shown promising results against various cancer cell lines. For instance, studies have reported significant cytotoxic effects against HeLa and A375 cancer cells, highlighting its potential as a therapeutic agent in oncology.
-
Antiviral Activity:
- Some derivatives of pyrimidoindoles have been explored for antiviral properties, indicating that structural modifications can enhance their efficacy against viral infections.
Case Studies and Research Findings
Several studies provide insight into the biological activity of related compounds:
- Study on TLR Modulation: A study focused on the structure-activity relationship (SAR) of pyrimidoindoles indicated that specific substitutions on the pyrimidine ring significantly altered their binding affinity to TLRs, thereby affecting their immunomodulatory effects .
- Inhibition of CDK Activity: Research demonstrated that certain pyrimidoindole derivatives exhibited potent inhibition against CDK2 and CDK9 with IC values in the low micromolar range, suggesting a potential pathway for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
